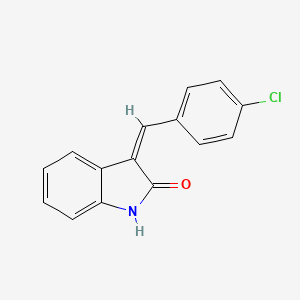

3-(4-Chlorobenzylidene)indolin-2-one

Descripción general

Descripción

3-(4-Chlorobenzylidene)indolin-2-one is a functionalized indolin-2-one . It has been studied for its E-Z isomeric motion under various solvents, temperature, light sources, and most importantly effective enhancement of light irradiance in microfluidic photoreactor conditions .

Synthesis Analysis

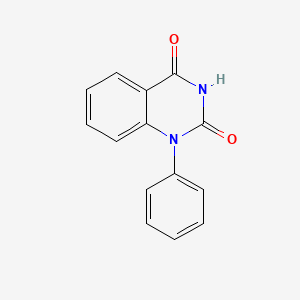

The synthesis of 3-(4-Chlorobenzylidene)indolin-2-one is straightforward . A mixture of isatin and hydrazine hydrate is refluxed in ethanol to obtain isatin monohydrazone in quantitative yields .Molecular Structure Analysis

The molecular structure of 3-(4-Chlorobenzylidene)indolin-2-one has been investigated using density functional theory . The results show that the experimental observations are predicted correctly by the PBE0-D3BJ/Def2TZVPP level of theory .Chemical Reactions Analysis

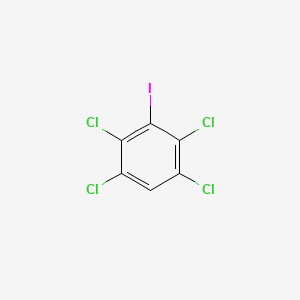

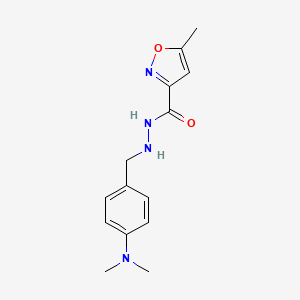

The [3+2] cycloaddition reactions of dibromoformaldoxime and 3-(4-Chlorobenzylidene)indolin-2-one have been investigated . The distortion/interaction analyses revealed that these [3+2] cycloaddition reactions are under distortion control, and FMO calculations indicated a dominant HOMO multiple bond system to LUMO TAC interaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Chlorobenzylidene)indolin-2-one have been analyzed using SwissADME and density function theory (DFT) analysis . The DFT results provided further support for other studies, implying that this compound can form hydrogen bonds and (weak) dispersion interactions with other molecules, such as solvents and biomolecules .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-Chlorobenzylidene)indolin-2-one, focusing on six unique fields:

Pharmaceutical Chemistry

3-(4-Chlorobenzylidene)indolin-2-one has shown significant potential in pharmaceutical chemistry, particularly as a scaffold for drug development. Its structure allows for modifications that can enhance biological activity, making it a valuable candidate for creating new therapeutic agents. Research has demonstrated its efficacy in inhibiting key enzymes and receptors involved in various diseases, including cancer and inflammatory conditions .

Anti-Inflammatory Agents

This compound has been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response. By suppressing these cytokines, 3-(4-Chlorobenzylidene)indolin-2-one can potentially be used to treat inflammatory diseases .

Cycloaddition Reactions

In organic chemistry, 3-(4-Chlorobenzylidene)indolin-2-one is utilized in [3+2] cycloaddition reactions. These reactions are essential for synthesizing five-membered heterocycles, which are important in the development of pharmaceuticals and agrochemicals. The compound’s ability to participate in these reactions underlines its versatility and utility in synthetic chemistry .

Isomerization Studies

The E-Z isomerization of 3-(4-Chlorobenzylidene)indolin-2-one has been explored using microfluidic photo-reactors. This process is significant for understanding the compound’s behavior under different conditions and can lead to the development of new materials with unique properties. The controlled isomerization can also be applied in the design of molecular motors and other advanced materials .

Protein Kinase Inhibition

3-(4-Chlorobenzylidene)indolin-2-one derivatives have been investigated for their ability to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and cancer progression. By targeting these kinases, the compound can potentially be developed into anti-cancer drugs, offering a new avenue for cancer therapy .

Material Science

In material science, 3-(4-Chlorobenzylidene)indolin-2-one is used to develop new materials with specific properties. Its structural characteristics make it suitable for creating polymers and other materials that can be used in various applications, including electronics and photonics. The compound’s ability to undergo isomerization and participate in cycloaddition reactions further enhances its utility in this field .

Mecanismo De Acción

Target of Action

Indolin-2-one derivatives have been associated with a variety of biological activities .

Mode of Action

It has been suggested that the compound may participate in [3 + 2] cycloaddition reactions . These reactions involve the addition of a multiple bond system to a three-atom component, providing a method for the synthesis of various five-membered heterocycles .

Biochemical Pathways

Indolin-2-one derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indolin-2-one derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Direcciones Futuras

The future directions for the study of 3-(4-Chlorobenzylidene)indolin-2-one could involve a more comprehensive investigation of the [3+2] cycloaddition reactions of nitrile oxides with (Z)-multi bond systems . Additionally, further biological investigations for the most potent inhibitor could be performed to gain a better understanding of its apoptotic activity .

Propiedades

IUPAC Name |

(3Z)-3-[(4-chlorophenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXKMQYKNWKSNZ-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzylidene)indolin-2-one | |

CAS RN |

3335-90-8 | |

| Record name | NSC13587 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

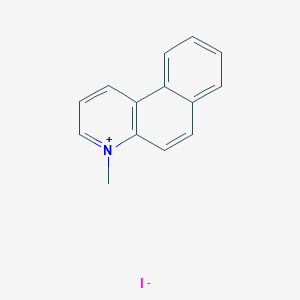

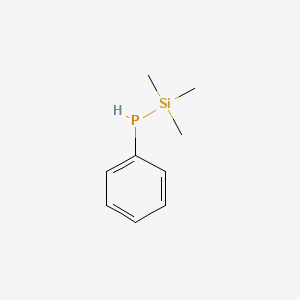

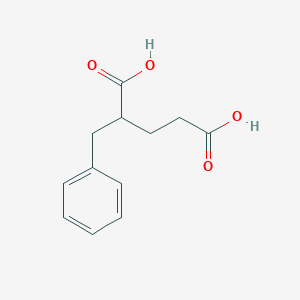

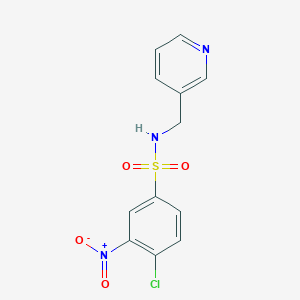

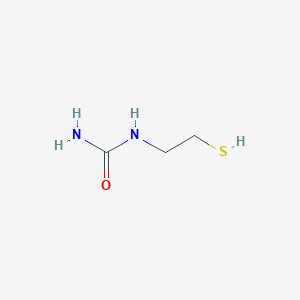

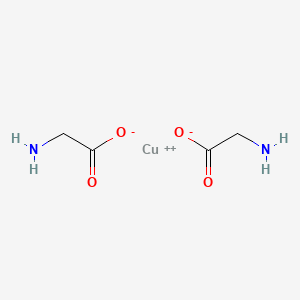

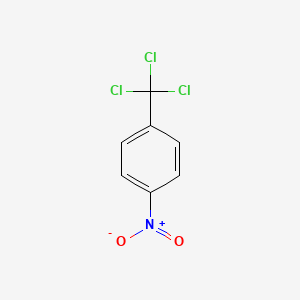

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.